3-[2-(2-Chloro-5-iodophenyl)-1,3-benzoxazol-5-YL]-1-(furan-2-carbonyl)thiourea
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Overview
Description
3-[2-(2-Chloro-5-iodophenyl)-1,3-benzoxazol-5-YL]-1-(furan-2-carbonyl)thiourea is a complex organic compound that features a unique combination of functional groups, including a benzoxazole ring, a furan ring, and a thiourea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(2-Chloro-5-iodophenyl)-1,3-benzoxazol-5-YL]-1-(furan-2-carbonyl)thiourea typically involves multi-step organic reactions. The process begins with the preparation of the benzoxazole ring, followed by the introduction of the chloroiodo phenyl group. The furan-2-carbonyl group is then attached, and finally, the thiourea moiety is introduced under controlled conditions. Specific reagents and catalysts are used at each step to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[2-(2-Chloro-5-iodophenyl)-1,3-benzoxazol-5-YL]-1-(furan-2-carbonyl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiourea moiety can yield sulfonyl derivatives, while nucleophilic substitution can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
3-[2-(2-Chloro-5-iodophenyl)-1,3-benzoxazol-5-YL]-1-(furan-2-carbonyl)thiourea has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as an anticancer or antimicrobial agent.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[2-(2-Chloro-5-iodophenyl)-1,3-benzoxazol-5-YL]-1-(furan-2-carbonyl)thiourea involves its interaction with specific molecular targets. The benzoxazole ring can intercalate with DNA, while the thiourea moiety can form hydrogen bonds with proteins, affecting their function. These interactions can disrupt cellular processes, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Chlorophenyl)-1,3-benzoxazole
- 5-Iodo-2-(2-chlorophenyl)-1,3-benzoxazole
- 1-(Furan-2-carbonyl)-3-phenylthiourea
Uniqueness
3-[2-(2-Chloro-5-iodophenyl)-1,3-benzoxazol-5-YL]-1-(furan-2-carbonyl)thiourea is unique due to the combination of its functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[[2-(2-chloro-5-iodophenyl)-1,3-benzoxazol-5-yl]carbamothioyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11ClIN3O3S/c20-13-5-3-10(21)8-12(13)18-23-14-9-11(4-6-15(14)27-18)22-19(28)24-17(25)16-2-1-7-26-16/h1-9H,(H2,22,24,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRFYNUQZRKSNGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC(=S)NC2=CC3=C(C=C2)OC(=N3)C4=C(C=CC(=C4)I)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11ClIN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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